molecular formula C27H34N4O3 B12516453 N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide

N2,N2-dimethyl-N1-{[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl}pyrrolidine-1,2-dicarboxamide

Cat. No.: B12516453
M. Wt: 462.6 g/mol
InChI Key: RUOLFWZIFNQQGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fedovapagon can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:

    Formation of the Core Structure: The synthesis begins with the preparation of the benzazepine core, which is achieved through a cyclization reaction involving appropriate starting materials.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of Fedovapagon involves optimizing the synthetic route for large-scale manufacturing. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high yield and purity. The process may also involve the use of co-crystals to enhance the stability and solubility of the compound .

Chemical Reactions Analysis

Types of Reactions

Fedovapagon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Fedovapagon with modified functional groups, which can be further investigated for their pharmacological properties .

Mechanism of Action

Fedovapagon exerts its effects by selectively binding to and activating the vasopressin V2 receptors in the kidneys. This activation leads to the reabsorption of water from urine, reducing urine volume and frequency. The molecular targets involved in this pathway include the vasopressin V2 receptors and associated signaling molecules that regulate water reabsorption .

Properties

IUPAC Name

2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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